molecular formula C23H34N2O4 B6086573 Methyl 1-[3-[4-[[bis(prop-2-enyl)amino]methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate

Methyl 1-[3-[4-[[bis(prop-2-enyl)amino]methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate

Cat. No.: B6086573
M. Wt: 402.5 g/mol
InChI Key: CGCWFSLDFKAWRR-UHFFFAOYSA-N
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Description

Methyl 1-[3-[4-[[bis(prop-2-enyl)amino]methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a phenoxy group, and a bis(prop-2-enyl)amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[3-[4-[[bis(prop-2-enyl)amino]methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the piperidine ring.

    Introduction of the Bis(prop-2-enyl)amino Moiety: This step involves the reaction of the intermediate with bis(prop-2-enyl)amine under controlled conditions to ensure selective attachment.

    Esterification: The final step involves the esterification of the carboxylate group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Biological Studies: The compound’s interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(prop-2-enyl)amino moiety may play a crucial role in binding to these targets, while the phenoxy group and piperidine ring contribute to the overall stability and specificity of the interaction. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[3-[4-[[bis(prop-2-enyl)amino]methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate: shares similarities with other piperidine-based compounds and phenoxy derivatives.

    Phenoxypropanolamines: These compounds also feature a phenoxy group and have applications in medicinal chemistry.

    Piperidine Carboxylates: Compounds with a piperidine ring and carboxylate group are common in various chemical and pharmaceutical applications.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

IUPAC Name

methyl 1-[3-[4-[[bis(prop-2-enyl)amino]methyl]phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-4-12-24(13-5-2)16-19-6-8-22(9-7-19)29-18-21(26)17-25-14-10-20(11-15-25)23(27)28-3/h4-9,20-21,26H,1-2,10-18H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCWFSLDFKAWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC(COC2=CC=C(C=C2)CN(CC=C)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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